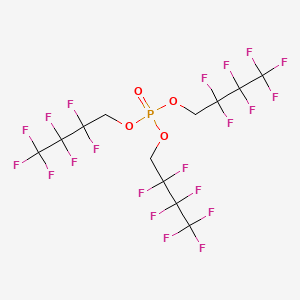
Tris(1H,1H-heptafluorobutyl)phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(1H,1H-heptafluorobutyl)phosphate can be synthesized through the reaction of heptafluorobutanol with phosphoryl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is extracted through distillation . This method ensures high purity and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Tris(1H,1H-heptafluorobutyl)phosphate undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Often involves nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives , while substitution reactions can produce various phosphorylated compounds .
Scientific Research Applications
Chemistry: Tris(1H,1H-heptafluorobutyl)phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorylated intermediates .
Biology: In biological research, it serves as a labeling agent for studying protein interactions and enzyme activities .
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry: Industrially, it is utilized in the production of flame retardants and plasticizers , enhancing the properties of polymers and other materials .
Mechanism of Action
The mechanism by which Tris(1H,1H-heptafluorobutyl)phosphate exerts its effects involves its ability to interact with biological membranes and proteins . It targets specific molecular pathways , modulating the activity of enzymes and receptors . This interaction is facilitated by the compound’s fluorinated groups , which enhance its lipophilicity and binding affinity .
Comparison with Similar Compounds
- Tris(2,2,3,3,4,4,4-heptafluorobutyl)phosphate
- Tris(1,1,2,2-tetrafluoroethyl)phosphate
- Tris(1,1,1-trifluoroethyl)phosphate
Uniqueness: Tris(1H,1H-heptafluorobutyl)phosphate stands out due to its higher fluorine content , which imparts superior chemical stability and hydrophobicity compared to its analogs . This makes it particularly valuable in applications requiring extreme conditions and high performance .
Properties
IUPAC Name |
tris(2,2,3,3,4,4,4-heptafluorobutyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F21O4P/c13-4(14,7(19,20)10(25,26)27)1-35-38(34,36-2-5(15,16)8(21,22)11(28,29)30)37-3-6(17,18)9(23,24)12(31,32)33/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXXYCKRMKLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OP(OCH2C3F7)3, C12H6F21O4P | |
| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-, 1,1',1''-phosphate | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380757 | |
| Record name | Tris(1H,1H-heptafluorobutyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-09-7 | |
| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-, 1,1′,1′′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(1H,1H-heptafluorobutyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)



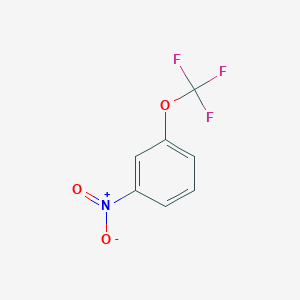
![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)
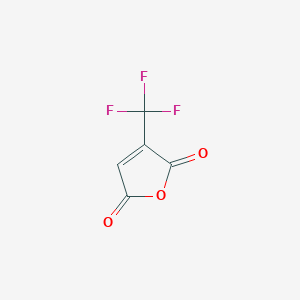


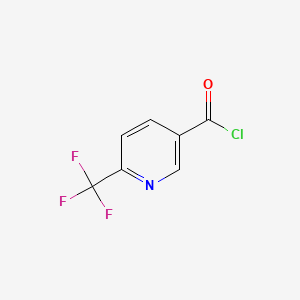
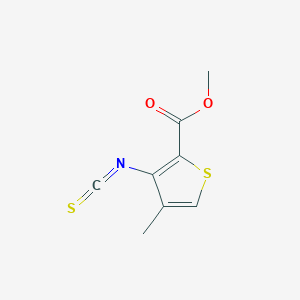

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)
